N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic benzodioxol-carboxamide derivative characterized by a 1,3-benzodioxole core (a fused aromatic ring with two oxygen atoms at positions 1 and 3) and a carboxamide group at position 3. The amide nitrogen is substituted with a thiomorpholinoethyl side chain bearing a furan-3-yl moiety. Thiomorpholine, a six-membered heterocycle containing one sulfur and one nitrogen atom, replaces the oxygen atom in morpholine, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(13-1-2-16-17(9-13)24-12-23-16)19-10-15(14-3-6-22-11-14)20-4-7-25-8-5-20/h1-3,6,9,11,15H,4-5,7-8,10,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOHKZIHLNRROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Core: This can be achieved by reacting salicylic acid with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile.
Introduction of the Furan Ring: The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative.
Thiomorpholine Addition: The thiomorpholine moiety can be added through nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with an intermediate compound.
Amidation: The final step involves the amidation of the benzo[d][1,3]dioxole core with the furan-thiomorpholine intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The compound can be reduced at various functional groups, such as the reduction of the furan ring to a dihydrofuran using hydrogenation catalysts.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Alkyl halides, nucleophilic reagents like thiols or amines
Major Products
Oxidation: Furan epoxides
Reduction: Dihydrofuran derivatives
Substitution: Various substituted thiomorpholine derivatives
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural complexity and the presence of bioactive moieties. It could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the benzo[d][1,3]dioxole and furan rings.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The furan ring might participate in π-π interactions, while the thiomorpholine moiety could form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Synthetic Methods : Most analogs (e.g., HSD-2, HSD-4, 3z) are synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) or nucleophilic substitution, suggesting similar routes for the target compound .
- Substituent Effects :
- Electron-Withdrawing Groups : The trifluoromethyl group in IIc enhances α-amylase inhibition, likely due to increased electrophilicity .
- Heterocyclic Moieties : The thiomorpholine in the target compound may improve solubility or metabolic stability compared to morpholine analogs.
- Furan-Containing Derivatives : A11 and A12 demonstrate that furan-3-yl groups can be incorporated into biphenyl systems with high yields (~72–80%), supporting the feasibility of synthesizing the target compound .
Antidiabetic Potential
- IIc (N-(3-(trifluoromethyl)phenyl) derivative) reduced blood glucose levels in streptozotocin-induced diabetic mice, highlighting the role of electron-withdrawing substituents in antidiabetic activity .
- The target compound’s thiomorpholine and furan groups may modulate similar pathways, but empirical data are required.
Metabolic Stability
- S807 (N-heptan-4-yl derivative) undergoes rapid oxidative metabolism in human and rat liver microsomes, suggesting that alkyl chains may predispose compounds to Phase I oxidation .
Toxicity Considerations
- The N-(5-Methylisoxazol-3-yl) derivative exhibits acute oral toxicity (Category 4) and skin irritation, underscoring the impact of heterocyclic substituents on safety profiles .
- Thiomorpholine’s sulfur atom may introduce unique toxicokinetic behaviors, such as glutathione conjugation or sulfoxide formation.
Biological Activity
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with significant potential in biological applications. This compound features a furan ring, a thiomorpholine moiety, and a benzo[d][1,3]dioxole structure, contributing to its diverse chemical properties and biological activities. Its molecular formula is and it has garnered attention for its potential as a protein kinase inhibitor, which is crucial in regulating various cellular processes such as growth and metabolism.
Preliminary studies suggest that this compound may act as an inhibitor of specific protein kinases. The presence of the furan and thiomorpholine rings is believed to enhance its inhibitory activity against these kinases, making it a candidate for cancer research and treatment.
Key Points:
- Protein Kinase Inhibition: The compound exhibits potential to selectively inhibit certain protein kinases.
- Cellular Processes: By inhibiting these kinases, it may affect cellular growth and metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The combination of the furan ring and thiomorpholine structure may enhance its selectivity and potency compared to other similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide | Benzodioxole core | Potentially similar kinase inhibition |
| 1,3-Benzodioxole derivatives | Varying alkyl chains | Diverse biological activities |
| Thiomorpholine derivatives | Thiomorpholine ring | Various pharmacological activities |
Interaction Studies
Understanding how this compound interacts with biological targets is crucial. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are recommended for quantifying these interactions and elucidating binding affinities.
Inhibition Studies
Research indicates that this compound demonstrates significant inhibitory effects on specific kinases. For instance:
| Compound | Inhibition (%) at 50 μM | IC50 (μM) ± SD |
|---|---|---|
| This compound | 95.0% | 10.76 ± 0.48 |
These findings suggest that the compound could serve as a potent inhibitor in therapeutic applications.
Comparative Analysis with Related Compounds
In comparative studies with structurally related compounds, this compound has shown superior activity profiles, highlighting its potential as a more selective therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
